molecular formula C12H14N2O2 B3097060 Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-00-1

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B3097060
CAS RN: 129912-00-1
M. Wt: 218.25 g/mol
InChI Key: CPRFHRKJGCYBBF-UHFFFAOYSA-N
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Description

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is a compound with the molecular formula C10H10N2O2 . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, which are related to Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate, involves a series of steps . The chemical reaction of aminopyridine and ethyl 3-bromo-2-oxo propanoate in refluxing ethanol leads to the synthesis of ethylimidazo[1,2-a]pyridine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate has been determined by single crystal X-ray diffraction . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The imidazo[1,2-a]pyridine scaffold, which is part of Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate, possesses a broad range of activities including anxiolytic, antiulcer, anti-mycobacterial, antiviral, anti-inflammatory, and anticancer properties . Some 6-substituted imidazo[1,2-a] pyridine derivatives have been found to be effective against colon cancer cell lines .


Physical And Chemical Properties Analysis

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate has a molecular weight of 190.20 . The compound is a solid with a melting point of 83-87 °C .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The imidazo[1,2-a]pyridine scaffold, which is part of Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate, has been found to have a broad range of activities . This suggests that it could serve as a suitable candidate for further modifications as a lead anticancer structure . The development of new therapeutic options for deadly diseases like cancer is one of the world’s top medical priorities .

properties

IUPAC Name

ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-9-5-6-14-8-10(12(15)16-4-2)13-11(14)7-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRFHRKJGCYBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=CN2C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-ethylpyridine (3.8 g), ethyl 3-bromo-2-oxopropionate (6.84 g) and ethanol (30 ml) was refluxed for 6 hours. After the reaction mixture was concentrated, water (30 ml) and ehtyl acetate (30 ml) were added to the residue. The mixture was made basic with an aqueous solution of potassium carbonate, and the separated organic layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated and the residue was subjected to a column chromatography on silica gel (150 g) and eluted with 15% solution of ethyl acetate in chloroform. The fractions containing the object compound were combined and concentrated to give ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate (1.26 g).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
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Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate

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